

In-Depth Technical Guide: Ethyl 2-(2-bromo-6-formylphenoxy)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-(2-bromo-6-formylphenoxy)acetate

Cat. No.: B581391

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological significance of related structures. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug development.

Chemical Properties and Data

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a substituted phenoxyacetate derivative. The presence of the bromo and formyl groups on the aromatic ring, along with the ethyl acetate moiety, offers multiple sites for further chemical modification, making it an interesting scaffold for the synthesis of diverse molecular libraries.

Table 1: Physicochemical Properties of **Ethyl 2-(2-bromo-6-formylphenoxy)acetate**

Property	Value	Source
Molecular Weight	287.11 g/mol	[1][2][3][4]
Molecular Formula	C ₁₁ H ₁₁ BrO ₄	[1][2]
CAS Number	1187385-79-0	[1][2][3][4]
Canonical SMILES	CCOC(=O)COC1=C(C(=O)C=C C=C1Br	N/A
Physical Description	Solid (predicted)	N/A
Solubility	Soluble in common organic solvents like acetone, DMF.	N/A

Synthesis Protocol

The synthesis of **Ethyl 2-(2-bromo-6-formylphenoxy)acetate** can be achieved via a Williamson ether synthesis. This method involves the reaction of the sodium salt of 2-bromo-6-formylphenol with an ethyl haloacetate, such as ethyl bromoacetate.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from the commercially available 2-bromophenol. The first step involves the introduction of a formyl group at the ortho position to the hydroxyl group, followed by the etherification with an ethyl acetate moiety.



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Caption: Synthetic pathway for **Ethyl 2-(2-bromo-6-formylphenoxy)acetate**.

Detailed Experimental Protocol

Step 1: Synthesis of 2-bromo-6-formylphenol (Intermediate)

This protocol is adapted from established methods for the ortho-formylation of phenols.

- Materials: 2-bromophenol, paraformaldehyde, magnesium chloride, triethylamine, tetrahydrofuran (THF), hydrochloric acid (HCl), ethyl acetate, brine, anhydrous sodium sulfate.
- Procedure:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium chloride (1.1 equivalents) and anhydrous THF.
 - To this suspension, add triethylamine (2.2 equivalents) and stir the mixture at room temperature.
 - Add paraformaldehyde (2.0 equivalents) to the mixture.
 - Slowly add a solution of 2-bromophenol (1.0 equivalent) in THF to the reaction mixture.
 - Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1M HCl.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield 2-bromo-6-formylphenol.

Step 2: Synthesis of **Ethyl 2-(2-bromo-6-formylphenoxy)acetate** (Final Product)

This protocol is based on the Williamson ether synthesis.

- Materials: 2-bromo-6-formylphenol, sodium hydride (NaH) or potassium carbonate (K₂CO₃), ethyl bromoacetate, anhydrous dimethylformamide (DMF) or acetone, ethyl acetate, brine,

anhydrous sodium sulfate.

- Procedure:
 - In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-6-formylphenol (1.0 equivalent) in anhydrous DMF or acetone.
 - Add a base, such as sodium hydride (1.1 equivalents, handled with care) or anhydrous potassium carbonate (2.0 equivalents), to the solution and stir at room temperature to form the phenoxide.
 - Slowly add ethyl bromoacetate (1.2 equivalents) to the reaction mixture.
 - Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC. The reaction kinetics of similar reactions have been studied and are influenced by the substituents on the phenoxyacetate ion.[5]
 - Once the reaction is complete, quench it by adding water.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain **Ethyl 2-(2-bromo-6-formylphenoxy)acetate**.

Potential Applications and Biological Relevance

While specific biological activity data for **Ethyl 2-(2-bromo-6-formylphenoxy)acetate** is not readily available in the public domain, the broader class of phenoxyacetic acid derivatives has been extensively studied and shown to possess a wide range of biological activities.[6]

Relevance in Drug Discovery

Substituted benzaldehydes and their derivatives are important intermediates in the synthesis of pharmaceuticals.[1] The formyl group can be readily converted into other functional groups, allowing for the generation of a diverse library of compounds for biological screening.

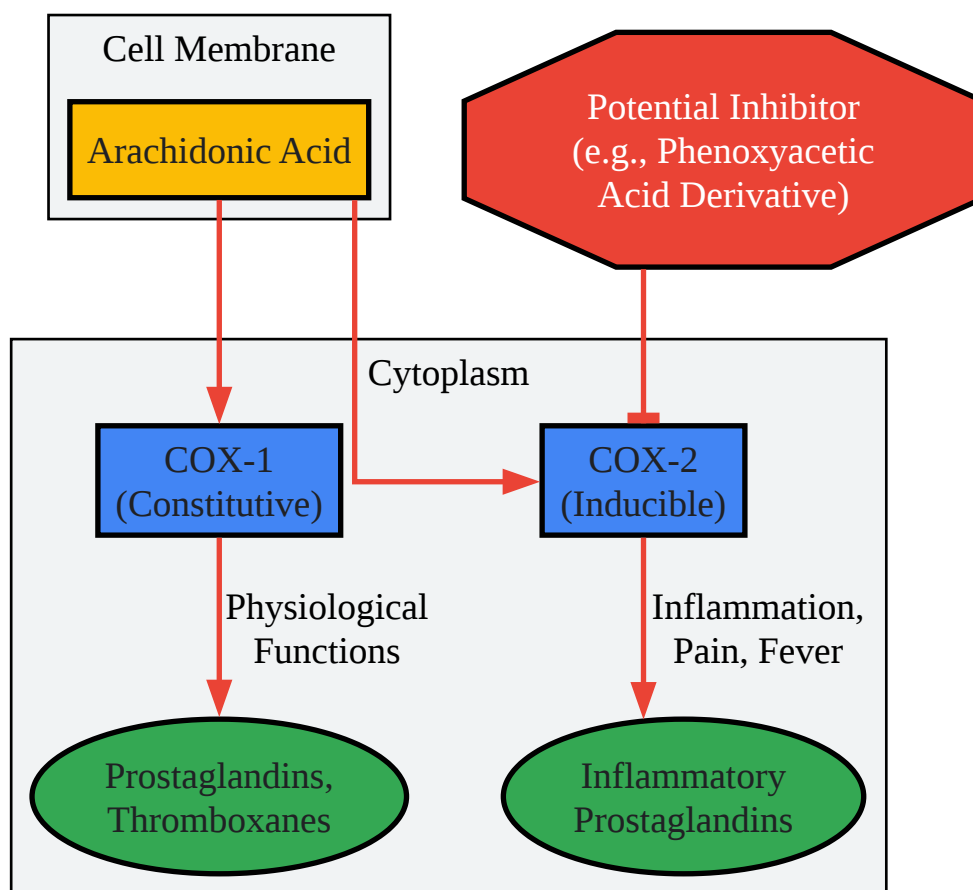
Phenoxyacetic acid derivatives have been investigated for various therapeutic applications, including:

- **Anti-inflammatory Activity:** Certain phenoxyacetic acid derivatives have been identified as selective COX-2 inhibitors.[1]
- **Antidiabetic Properties:** Some derivatives act as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.[7]
- **Antimicrobial and Antioxidant Activities:** Various substituted phenoxyacetic acids have demonstrated antibacterial, antifungal, and antioxidant properties.[6]

The structure of **Ethyl 2-(2-bromo-6-formylphenoxy)acetate** makes it a candidate for inclusion in screening libraries targeting these and other biological pathways. The bromo- and formyl-substituents can influence the electronic and steric properties of the molecule, potentially leading to specific interactions with biological targets.

Hypothetical Signaling Pathway Involvement

Given the known activities of related compounds, one could hypothesize the potential involvement of **Ethyl 2-(2-bromo-6-formylphenoxy)acetate** or its derivatives in signaling pathways related to inflammation or metabolic regulation. For instance, if a derivative were to exhibit anti-inflammatory effects, it might interact with the cyclooxygenase (COX) pathway.



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Caption: Hypothetical inhibition of the COX-2 pathway by a phenoxyacetic acid derivative.

Conclusion

Ethyl 2-(2-bromo-6-formylphenoxy)acetate is a readily synthesizable compound with a chemical structure that suggests potential for further derivatization and exploration in drug discovery programs. While direct biological data for this specific molecule is limited, the well-documented activities of the broader class of phenoxyacetic acid derivatives provide a strong rationale for its inclusion in screening libraries aimed at identifying novel therapeutic agents. The detailed synthetic protocol provided herein should facilitate its preparation and subsequent investigation by the scientific community.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Ethyl 2-(2-bromo-6-formylphenoxy)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581391#ethyl-2-2-bromo-6-formylphenoxy-acetate-molecular-weight>]

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